Tert-butyl cis-2-(hydroxymethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate
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Overview
Description
Tert-butyl cis-2-(hydroxymethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate is a complex organic compound with the molecular formula C15H27NO3. This compound is characterized by its spirocyclic structure, which includes a tert-butyl group, a hydroxymethyl group, and an oxa-azaspiro ring system. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl cis-2-(hydroxymethyl)-5-oxa-8-azaspiro[35]nonane-8-carboxylate typically involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and reduce production costs. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl cis-2-(hydroxymethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to modify the spirocyclic structure.
Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction can lead to the formation of different spirocyclic compounds .
Scientific Research Applications
Tert-butyl cis-2-(hydroxymethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its unique structural features.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl cis-2-(hydroxymethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(hydroxymethyl)-2-methyl-7-azaspiro[3.5]nonane-7-carboxylate
- Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
Uniqueness
Tert-butyl cis-2-(hydroxymethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate is unique due to its specific spirocyclic structure and the presence of both tert-butyl and hydroxymethyl groups. This combination of features provides distinct chemical and biological properties that differentiate it from similar compounds .
Properties
Molecular Formula |
C13H23NO4 |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
tert-butyl 2-(hydroxymethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-4-5-17-13(9-14)6-10(7-13)8-15/h10,15H,4-9H2,1-3H3 |
InChI Key |
MRXBNAXGEJADCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2(C1)CC(C2)CO |
Origin of Product |
United States |
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